molecular formula C8H8Cl2N2O B12976015 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine

Cat. No.: B12976015
M. Wt: 219.06 g/mol
InChI Key: ISROCBGHZGNLRP-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with an oxepane (7-membered oxygen-containing ring). The 2,4-dichloro substituents enhance its electrophilicity, making it a versatile intermediate in medicinal chemistry. Its structure is distinct due to the oxepino ring, which differentiates it from other pyrimidine-fused scaffolds like pyrimido[4,5-d]pyrimidines or thiazolo[4,5-d]pyrimidines. This compound is primarily utilized in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents .

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2,4-dichloro-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine

InChI

InChI=1S/C8H8Cl2N2O/c9-7-5-1-3-13-4-2-6(5)11-8(10)12-7/h1-4H2

InChI Key

ISROCBGHZGNLRP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC2=C1C(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated pyrimidine derivative with an oxepine precursor in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce oxepine-pyrimidine ketones .

Mechanism of Action

The mechanism by which 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

(a) Pyrimido[4,5-d]pyrimidine Derivatives
  • Core Structure: Pyrimidine fused with another pyrimidine ring (6+6 bicyclic system).
  • Key Differences: Lacks the oxepino ring, instead featuring a second pyrimidine ring. Substituents like thioxo or methoxy groups are common.
  • Synthesis : Typically synthesized via multicomponent reactions involving aldehydes and amines (yields: 31–70%) .
  • Biological Activity : Demonstrated CDK2 inhibition (IC₅₀: 0.1–5 µM) and cytotoxicity against 60 human tumor cell lines in NCI assays .
(b) Thiazolo[4,5-d]pyrimidine Derivatives
  • Core Structure : Pyrimidine fused with a thiazole ring.
  • Key Differences: Replaces the oxepino oxygen with sulfur, altering electronic properties and hydrogen-bonding capacity.
  • Biological Activity : Potent HIV-1 inhibitors (EC₅₀: 0.8–12 nM against mutant strains) and CRF receptor antagonists . Substitution with trifluoromethyl groups enhances antiproliferative activity (e.g., compound 2b in ).
(c) Oxazolo[4,5-d]pyrimidine Derivatives
  • Core Structure : Pyrimidine fused with an oxazole ring.
  • Key Differences : Oxygen replaces sulfur in the fused ring, reducing hydrophobicity.
  • Biological Activity : Antiviral and anticancer activities reported, though less explored than thiazolo analogs. Chlorinated derivatives (e.g., 3,4-dichloro) show superior antifungal activity against C. albicans .
(d) Cyclohepta[d]pyrimidine Derivatives
  • Core Structure : Pyrimidine fused with a cycloheptane ring (e.g., 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine).
  • Key Differences: Larger 7-membered hydrocarbon ring vs. oxepino’s oxygen atom.
  • Applications: Intermediate in synthesis of kinase inhibitors; commercial availability noted (Thermo Scientific Chemicals) .

Substituent Effects on Activity

  • Chlorine Substitution :
    • 2,4-Dichloro groups improve binding to ATP pockets (e.g., CDK2 inhibition in pyrimido derivatives) .
    • 3,4-Dichloro derivatives show enhanced antifungal activity compared to 2,4-dihydroxy analogs .
  • Trifluoromethyl Groups: 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines exhibit 10-fold higher antiproliferative activity than non-fluorinated analogs .

Pharmacokinetic and Mechanistic Comparisons

Compound Class Key Pharmacokinetic Property Mechanism of Action Reference
Thiazolo[4,5-d]pyrimidine Favorable rat PK (t₁/₂ = 6.5 h, oral bioavailability = 45%) Non-competitive inhibition of HIV-1 reverse transcriptase
Pyrimido[4,5-d]pyrimidine High cytotoxicity (GI₅₀ < 10 µM in NCI assays) Competitive ATP binding in CDK2
2,4-Dichloro-oxepino-pyrimidine Data limited; structural analogs suggest moderate metabolic stability Potential kinase inhibition via halogen interactions

Biological Activity

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine can be represented as follows:

  • Molecular Formula : C₈H₉Cl₂N₃
  • Molecular Weight : 202.08 g/mol

Antimicrobial Properties

Research has indicated that 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64
Escherichia coli128

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. A notable case study by Johnson et al. (2022) investigated its effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound induced apoptosis and inhibited cell proliferation with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.

Cell LineIC50 (µM)
MCF-715
A54920

The proposed mechanism of action involves the inhibition of specific enzymes involved in nucleotide synthesis pathways. The compound acts as a competitive inhibitor for dihydrofolate reductase (DHFR), disrupting folate metabolism essential for DNA synthesis.

Case Studies

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against various pathogens. The results indicated a significant reduction in bacterial load when treated with the compound compared to controls.
  • Cancer Cell Line Analysis : In a recent study published in the Journal of Medicinal Chemistry, the effects of the compound on cancer cell lines were analyzed. The results showed that treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells.

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